molecular formula C7H3Br3O3 B081251 2,4,6-Tribromo-3-hydroxybenzoic acid CAS No. 14348-40-4

2,4,6-Tribromo-3-hydroxybenzoic acid

Cat. No. B081251
CAS RN: 14348-40-4
M. Wt: 374.81 g/mol
InChI Key: YDBHVMTTYXWHLI-UHFFFAOYSA-N
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Description

TBHBA is an organic compound used as a building block . It is an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma .


Synthesis Analysis

TBHBA is produced by reacting with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazole in the presence of hydrogen peroxide and peroxidase . The oxidative coupling reaction of methylone hydrazone (MBTH) forms a highly stable dye .


Molecular Structure Analysis

The molecular formula of TBHBA is C7H3Br3O3 . The structure of TBHBA includes three bromine atoms, one hydroxyl group, and one carboxyl group attached to a benzene ring .


Chemical Reactions Analysis

TBHBA reacts with hydrogen peroxide and 4-aminophenazone to produce a quinone-imine dye with a greater molar absorptivity than that produced with phenol . This reaction is used in the enzymic colorimetric determination of the free cholesterol fraction of HDL in plasma .


Physical And Chemical Properties Analysis

TBHBA is a powder with a melting point of 145-148 °C (lit.) . Its molecular weight is 374.81 g/mol .

Scientific Research Applications

Building Block in Organic Synthesis

TBHBA is an organic compound that is often used as a building block in organic synthesis . It can be used to construct more complex molecules in the synthesis of various organic compounds.

Enzymic Colorimetric Reagent

TBHBA is used as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma . This makes it valuable in medical and biological research, particularly in studies related to cholesterol and cardiovascular health.

Research in Biochemistry

In the field of biochemistry, TBHBA is used as a reagent. For example, it is used in the enzymatic colorimetric determination of uric acid . Uric acid is oxidized by uricase to produce hydrogen peroxide, which reacts with 4-aminoantipyrine and TBHBA to form Chinonimine .

Mechanism of Action

Safety and Hazards

TBHBA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organ is the respiratory system .

properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHVMTTYXWHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162437
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-3-hydroxybenzoic acid

CAS RN

14348-40-4
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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